molecular formula C13H24O2 B3038717 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one CAS No. 88795-88-4

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one

Cat. No.: B3038717
CAS No.: 88795-88-4
M. Wt: 212.33 g/mol
InChI Key: DNIDXSUSAYZZIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one is an organic compound with the molecular formula C13H24O2 It is a ketone derivative characterized by a tetrahydropyran ring substituted with a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-ol with hexanoyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position of the ketone.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. Additionally, the tetrahydropyran ring may interact with hydrophobic pockets in biomolecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propan-1-one: Similar structure but with a shorter alkyl chain.

    2,2-Dimethyltetrahydro-2H-pyran-4-one: Lacks the hexanone chain, making it less hydrophobic.

    1-(Tetrahydro-2H-pyran-4-yl)ethanone: Similar core structure but different substituents.

Uniqueness

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one is unique due to its combination of a tetrahydropyran ring and a hexanone chain, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)hexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-4-5-6-7-12(14)11-8-9-15-13(2,3)10-11/h11H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIDXSUSAYZZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1CCOC(C1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201219654
Record name 1-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88795-88-4
Record name 1-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88795-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Tetrahydro-2,2-dimethyl-2H-pyran-4-yl)-1-hexanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201219654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one
Reactant of Route 2
Reactant of Route 2
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one
Reactant of Route 3
Reactant of Route 3
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one
Reactant of Route 4
Reactant of Route 4
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one
Reactant of Route 5
Reactant of Route 5
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one
Reactant of Route 6
Reactant of Route 6
1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)hexan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.